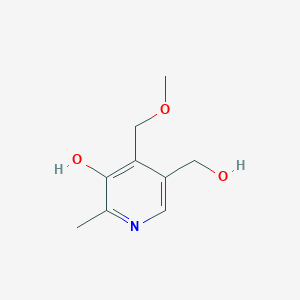

4'-O-Methylpyridoxine

Description

Properties

IUPAC Name |

5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-6-9(12)8(5-13-2)7(4-11)3-10-6/h3,11-12H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVINQHQHARVZFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)COC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3131-27-9 (hydrochloride) | |

| Record name | 4-Methoxymethylpyridoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00163366 | |

| Record name | Ginkgotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginkgotoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1464-33-1 | |

| Record name | 4′-O-Methylpyridoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1464-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxymethylpyridoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ginkgotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1464-33-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ginkgotoxin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSN7F3YJ95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ginkgotoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 °C | |

| Record name | Ginkgotoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling 4'-O-Methylpyridoxine: A Technical Guide to its Discovery, Isolation, and Analysis in Ginkgo biloba

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Methylpyridoxine (MPN), also known as ginkgotoxin, is a neurotoxic pyridine derivative found in the seeds and, to a lesser extent, the leaves of the Ginkgo biloba tree.[1][2] Its discovery and subsequent characterization have been crucial in understanding the potential toxicity associated with the consumption of raw or improperly prepared ginkgo products. This technical guide provides an in-depth overview of the discovery, isolation, and analytical determination of this compound, tailored for researchers and professionals in the fields of natural product chemistry, toxicology, and drug development.

Discovery and Structural Elucidation

The first identification and isolation of this compound from Ginkgo biloba seeds was reported by Klein and his team in 1996.[1][3] This pivotal study laid the groundwork for subsequent research into the compound's biological activity and analytical methodologies. The structure of this compound was elucidated as the 4'-O-methyl ether of pyridoxine (Vitamin B6), a finding that hinted at its potential mechanism of toxicity as a vitamin B6 antagonist.

While detailed NMR spectral data for this compound is not extensively published in readily available literature, its structural confirmation relies on standard 1D and 2D NMR techniques (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic proton on the pyridine ring, the methyl group at the 2-position, the hydroxymethyl group at the 5-position, the methoxymethyl group at the 4'-position, and the methyl group of the methoxy moiety. High-resolution mass spectrometry would confirm the elemental composition and molecular weight of the compound.

Experimental Protocols

Preparative Isolation of this compound

The following protocol is based on the methodology described by Arenz, Klein, et al. (1996) for the preparative isolation of this compound from Ginkgo biloba leaves.[4]

1. Extraction:

-

Two kilograms of Ginkgo biloba leaves are harvested and processed.

-

The plant material is extracted using an appropriate solvent system (details not specified in the abstract, but typically a polar solvent like methanol or ethanol would be used for such compounds).

2. Chromatographic Purification:

-

The crude extract is subjected to a series of chromatographic steps to purify the this compound.

-

Paper Chromatography: The extract is first purified by paper chromatography using a solvent system of n-butanol, water, and acetic acid (4:5:1, v/v). The band corresponding to this compound (Rf = 0.7) is eluted with water.

-

Silica Gel Thin-Layer Chromatography (TLC) - Step 1: The eluate from paper chromatography is then subjected to silica gel TLC. The plates are developed in a solvent system of tert-butanol, ethyl methyl ketone, ammonia (5%), and water (4:3:2:1, v/v). The band corresponding to the toxin (Rf = 0.7) is eluted with methanol.

-

Silica Gel Thin-Layer Chromatography (TLC) - Step 2: A final purification step is carried out on silica gel TLC plates developed in a solvent system of toluene, ethanol, and acetic acid (5:4:1, v/v). The band corresponding to this compound (Rf = 0.45) is eluted with methanol.

3. Identification:

-

The identity and purity of the isolated this compound are confirmed by ¹H-NMR and ¹³C-NMR spectroscopy.[4]

Analytical Extraction and Quantification of this compound and its Glucoside

Several methods have been developed for the analytical extraction and quantification of this compound and its primary glycosidic form, this compound-5'-glucoside (MPNG), in Ginkgo biloba materials.

Method 1: Optimized Water Extraction for HPLC [5]

-

Objective: To determine the optimal conditions for extracting MPN for subsequent HPLC analysis.

-

Procedure: An orthogonal test design can be used to optimize extraction parameters. The cited study found the optimal conditions to be:

-

Temperature: 40°C

-

Extraction Time: 100 minutes

-

Solid-to-Liquid Ratio: 1:10 (g/mL)

-

-

Quantification: The extracted MPN is quantified using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis [6]

-

Objective: To quantify MPN in serum samples.

-

Derivatization: MPN is derivatized to its trifluoroacyl (TFA) derivative by treatment with trifluoroacetic anhydride at 50°C for 5 minutes.

-

Extraction: The derivatized MPN is extracted from the serum using a C18 solid-phase extraction cartridge.

-

Analysis: The TFA derivative of MPN is analyzed by GC-MS in selective ion mode.

Quantitative Data

The concentration of this compound and its glucoside can vary significantly depending on the plant material, its stage of growth, and processing methods.

| Sample Type | Analyte | Concentration Range | Reference |

| Ginkgo biloba Seeds (Mature) | Total MPN | 249.30 - 295.62 µg/g | [3] |

| Ginkgo biloba Seeds (Raw) | This compound | 0.173 - 0.4 mg/g | [2] |

| Heat-Treated Ginkgo biloba Seed Extract | This compound | 76.84 - 371.56 mg/kg | [7] |

| Optimized Water Extraction from Seeds | This compound | 1.933 µg/mg | [5] |

Note: Heat treatment has been shown to decrease the content of this compound in Ginkgo biloba seeds.[7]

Signaling Pathways and Mechanism of Action

Neurotoxicity Pathway

The primary mechanism of this compound's neurotoxicity is its action as a vitamin B6 antagonist. It competitively inhibits pyridoxal kinase, an essential enzyme in the vitamin B6 salvage pathway that converts pyridoxal to its active form, pyridoxal 5'-phosphate (PLP). PLP is a critical cofactor for the enzyme glutamate decarboxylase, which catalyzes the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate. A reduction in GABA levels leads to an imbalance in neurotransmission, resulting in neuronal hyperexcitability and convulsions.[2][8]

Apoptosis Pathway in GES-1 Cells

Studies have shown that this compound can induce apoptosis in human gastric epithelial (GES-1) cells.[5][9] The proposed pathway involves the upregulation of pro-apoptotic proteins, leading to mitochondrial dysfunction.

Conclusion

This compound is a significant bioactive compound in Ginkgo biloba with well-established neurotoxic properties. The methodologies for its isolation and quantification are crucial for ensuring the safety of ginkgo-based products. Further research into its detailed pharmacological effects and the development of more efficient and scalable purification methods will continue to be of high interest to the scientific and drug development communities. The understanding of its mechanisms of action, both in neurotoxicity and apoptosis, provides a valuable framework for future toxicological studies and potential therapeutic interventions.

References

- 1. Ginkgo biloba: A Treasure of Functional Phytochemicals with Multimedicinal Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ginkgotoxin - Wikipedia [en.wikipedia.org]

- 3. Determination and Comparison of 4'- O-Methylpyridoxine Analogues in Ginkgo biloba Seeds at Different Growth Stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4′-O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gas chromatography-mass spectrometry analysis of 4-O-methylpyridoxine (MPN) in the serum of patients with ginkgo seed poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of heat treatment on this compound (MPN) content in Ginkgo biloba seed extract solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. s-igaku.umin.jp [s-igaku.umin.jp]

- 9. 4'- O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 4'-O-Methylpyridoxine in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-O-Methylpyridoxine (MPN), also known as ginkgotoxin, is a neurotoxic antivitamin B6 found predominantly in the seeds and leaves of Ginkgo biloba. Its biosynthesis is a specialized branch of the vitamin B6 metabolic pathway in plants. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the enzymatic steps, precursor molecules, and relevant quantitative data. It includes detailed experimental protocols for key analytical techniques and visualizes the core pathway and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers in plant biochemistry, natural product chemistry, and toxicology, as well as for professionals involved in the development of drugs targeting metabolic pathways.

Introduction

This compound is a derivative of pyridoxine (vitamin B6) and is of significant interest due to its neurotoxic properties, which are attributed to its interference with vitamin B6 metabolism in animals and humans. The biosynthesis of this compound in plants such as Ginkgo biloba and Albizia tanganyicensis involves the de novo synthesis of the pyridoxine ring system, followed by a final methylation step. Understanding this pathway is crucial for agricultural, toxicological, and pharmaceutical research.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into two main stages: the de novo synthesis of the pyridoxine core and the subsequent methylation of the 4'-hydroxyl group.

De Novo Biosynthesis of the Pyridoxine Ring

Plants synthesize the pyridoxine ring system de novo, a process that does not require the uptake of external vitamin B6.[1] This pathway is analogous to that found in E. coli and involves the following key steps:

-

Precursor Molecules: The biosynthesis begins with the primary metabolites D-glucose, which through the pentose phosphate pathway provides ribulose 5-phosphate, and dihydroxyacetone phosphate from glycolysis.[2][3]

-

Formation of Pyridoxal 5'-phosphate (PLP): A synthase complex, composed of the proteins PDX1 and PDX2, catalyzes the condensation of ribulose 5-phosphate and dihydroxyacetone phosphate to form pyridoxal 5'-phosphate (PLP), the active cofactor form of vitamin B6.[2]

-

Conversion to Pyridoxine: While the exact mechanism is hypothetical, it is proposed that PLP is converted to pyridoxine through the action of a dehydrogenase, which would involve the reduction of the aldehyde group at the 4-position to a hydroxyl group.[2]

O-Methylation of Pyridoxine

The final step in the biosynthesis of this compound is the methylation of the 4'-hydroxyl group of pyridoxine.

-

Methyl Group Donor: The methyl group is provided by L-methionine, specifically S-adenosyl-L-methionine (SAM), which is a common methyl donor in biological systems.[1][3]

-

Enzymatic Methylation: An O-methyltransferase (OMT) catalyzes the transfer of the methyl group from SAM to the 4'-hydroxyl group of pyridoxine, yielding this compound. While the specific OMT responsible for this reaction in Ginkgo biloba has not yet been fully characterized, it is a critical enzymatic step in the pathway.

Quantitative Data

The following tables summarize the available quantitative data related to the biosynthesis and presence of this compound in plants.

Table 1: Metabolite Concentrations in Ginkgo biloba

| Metabolite | Plant Tissue | Concentration | Reference |

| This compound | Raw Seeds | 0.173 - 0.4 mg/g | [4] |

| Free this compound | Packaged White Nuts | up to 25 µg/g (dry weight) | [5] |

| Vitamin B6 | Maturing Kernels | Peak at 288.9 ± 7.1 µg/g | [6] |

| Vitamin B6 | N. benthamiana (control) | 3.38 µg/g | [1] |

| Vitamin B6 | N. benthamiana (overexpressing GbPDX2) | 12.17 µg/g | [1] |

Table 2: Gene Expression Data in Ginkgo biloba

| Gene | Expression Pattern | Correlation with Metabolite | Reference |

| GbPDX2 | Upregulated in late developmental stages of kernels | Strong positive correlation with Vitamin B6 accumulation (r = 0.92, p < 0.01) | [6] |

Table 3: Biochemical Data

| Compound | Parameter | Value | Target Enzyme | Reference |

| This compound | IC50 | 127.80 µM | Human Gastric Epithelial Cells (GES-1) | [7] |

| This compound | Ki | 3 µM | Human Pyridoxal Kinase | [8] |

Experimental Protocols

Extraction of this compound from Ginkgo biloba Seeds

This protocol is based on an improved, simplified extraction method.[5]

-

Sample Preparation: Dry and grind Ginkgo biloba seeds to a fine powder.

-

Extraction:

-

Weigh 1 g of the powdered sample into a centrifuge tube.

-

Add 10 mL of deionized water.

-

Shake vigorously for 30 minutes at room temperature.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the quantification of MPN.

-

Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) and a UV or fluorescence detector.

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

-

Gradient Program:

-

0-5 min: 5% B

-

5-20 min: Linear gradient to 50% B

-

20-25 min: 50% B

-

25-30 min: Return to 5% B and equilibrate

-

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

UV detection at 290 nm.

-

Fluorescence detection with excitation at 290 nm and emission at 400 nm for higher sensitivity.[9]

-

-

Quantification: Create a standard curve using a certified reference standard of this compound.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for analyzing the expression of biosynthetic genes like GbPDX2.[6]

-

RNA Extraction:

-

Extract total RNA from Ginkgo biloba tissues using a commercial plant RNA extraction kit or a TRIzol-based method.

-

Treat with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Prepare the reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., GbPDX2) and a reference gene (e.g., actin), and a SYBR Green master mix.

-

Perform the qRT-PCR in a real-time PCR thermal cycler with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the 2-ΔΔCt method to determine the relative gene expression levels.

-

Visualizations

Biosynthesis Pathway of this compound

Caption: The biosynthetic pathway of this compound in plants.

Experimental Workflow for Quantification of this compound

Caption: Workflow for the extraction and quantification of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of this compound (Ginkgotoxin) from primary precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ginkgotoxin - Wikipedia [en.wikipedia.org]

- 5. Improved extraction of ginkgotoxin (this compound) from Ginkgo biloba products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4'- O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

4'-O-Methylpyridoxine: A Technical Guide to its Neurotoxic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-O-Methylpyridoxine (MPN), also known as ginkgotoxin, is a neurotoxin naturally occurring in the seeds of the Ginkgo biloba tree. Ingestion of MPN can lead to a range of neurological symptoms, most notably epileptic seizures. This technical guide provides an in-depth exploration of the molecular mechanisms underlying MPN-induced neurotoxicity. The primary mechanism of action is the competitive inhibition of pyridoxal kinase, a critical enzyme in the vitamin B6 salvage pathway. This inhibition leads to a deficiency of the active form of vitamin B6, pyridoxal 5'-phosphate (PLP), a vital cofactor for numerous enzymatic reactions in the brain, including the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The resulting imbalance between excitatory and inhibitory neurotransmission is the direct cause of the observed seizures. This guide details the biochemical pathways affected by MPN, presents quantitative data on its enzymatic inhibition, describes relevant experimental protocols for studying its effects, and provides visual representations of the key mechanisms and workflows.

Introduction

This compound (MPN) is a structural analog of pyridoxine (vitamin B6) and acts as an antivitamin.[1] Cases of poisoning, particularly in children, have been reported following the consumption of raw or improperly cooked Ginkgo seeds, which can contain significant amounts of MPN.[2] The clinical presentation of MPN toxicity is dominated by neurological symptoms, including vomiting, irritability, and tonic-clonic convulsions.[2][3] The rapid onset of these symptoms underscores the potent and direct action of MPN on the central nervous system. Understanding the precise mechanism of MPN neurotoxicity is crucial for the development of effective therapeutic interventions and for ensuring the safety of Ginkgo biloba-derived products.

The Core Mechanism: Interference with Vitamin B6 Metabolism

The neurotoxicity of this compound is fundamentally linked to its interference with the metabolic pathway of vitamin B6. The central event is the inhibition of pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxal to its biologically active form, pyridoxal 5'-phosphate (PLP).[4][5]

Competitive Inhibition of Pyridoxal Kinase

MPN acts as a competitive inhibitor of pyridoxal kinase, binding to the active site of the enzyme and preventing the phosphorylation of its natural substrate, pyridoxal.[6] This competitive inhibition is a direct consequence of the structural similarity between MPN and pyridoxine. The enzyme mistakenly recognizes MPN and binds to it; however, the 4'-O-methyl group prevents the subsequent phosphorylation reaction from proceeding efficiently. Furthermore, MPN itself can be phosphorylated by pyridoxal kinase to form this compound-5'-phosphate (MPNP).[5][7] This phosphorylation, although occurring at a slower rate than that of pyridoxal, further contributes to the depletion of the enzyme's resources and the accumulation of a potentially toxic metabolite.

Depletion of Pyridoxal 5'-Phosphate (PLP)

The inhibition of pyridoxal kinase leads to a significant decrease in the intracellular concentration of PLP.[3][8] PLP is an essential cofactor for over 140 distinct enzymatic reactions in the human body, a majority of which are involved in amino acid metabolism.[9] In the context of neurotoxicity, the most critical role of PLP is as a cofactor for glutamate decarboxylase (GAD).

Impaired GABA Synthesis

Glutamate decarboxylase (GAD) is the sole enzyme responsible for the synthesis of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA), from the excitatory neurotransmitter glutamate.[9] GAD requires PLP as a cofactor to catalyze this decarboxylation reaction. The MPN-induced depletion of PLP directly impairs the function of GAD, leading to a significant reduction in GABA synthesis.[10]

Excitatory/Inhibitory Imbalance and Seizures

The decrease in GABAergic inhibition, coupled with the continued presence of the excitatory neurotransmitter glutamate, results in a state of neuronal hyperexcitability. This imbalance between excitation and inhibition is the direct trigger for the epileptic seizures observed in MPN poisoning.[11][12] The administration of vitamin B6 (pyridoxine or PLP) can effectively counteract the toxic effects of MPN by replenishing the pool of PLP, thereby restoring GAD activity and GABAergic neurotransmission.[3]

The following diagram illustrates the core signaling pathway disrupted by this compound.

References

- 1. Racine stages - Wikipedia [en.wikipedia.org]

- 2. The human pyridoxal kinase, a plausible target for ginkgotoxin from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Visual detection of seizures in mice using supervised machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. s-igaku.umin.jp [s-igaku.umin.jp]

- 6. researchgate.net [researchgate.net]

- 7. In Vivo Measurement of GABA Transmission in Healthy Subjects and Schizophrenia Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cofactor interactions and the regulation of glutamate decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vivo Detection of GABA and Glutamate With MEGA-PRESS: Reproducibility and Gender Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4′-O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pilocarpine-induced Status Epilepticus in Mice: A comparison of spectral analysis of electroencephalogram and behavioral grading using the Racine scale - PMC [pmc.ncbi.nlm.nih.gov]

4'-O-Methylpyridoxine: A Technical Guide to its Antagonistic Action on Vitamin B6

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-O-Methylpyridoxine (MPN), also known as ginkgotoxin, is a potent neurotoxin found in the seeds and leaves of the Ginkgo biloba tree.[1][2] Structurally similar to vitamin B6 (pyridoxine), MPN acts as a vitamin B6 antagonist, leading to a cascade of biochemical disruptions that can culminate in severe neurological symptoms, including epileptic convulsions.[3][4] This technical guide provides an in-depth analysis of the core mechanisms of MPN's antagonistic activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. Understanding the molecular interactions of this antivitamin is crucial for researchers in toxicology, neurology, and drug development.

Mechanism of Action: Competitive Inhibition and Depletion of Active Vitamin B6

The primary mechanism of this compound's toxicity lies in its ability to interfere with the normal metabolism and function of vitamin B6.[5] Vitamin B6, in its active coenzyme form, pyridoxal-5'-phosphate (PLP), is essential for the function of numerous enzymes involved in amino acid metabolism.[6]

The central target of MPN is pyridoxal kinase , the enzyme responsible for phosphorylating pyridoxal to the biologically active PLP.[3][7][8] MPN acts as a competitive substrate for pyridoxal kinase, being phosphorylated itself to form this compound-5'-phosphate (MPNP).[9][10] This competitive inhibition leads to a significant reduction in the synthesis of PLP.[3][11]

The depletion of PLP has profound downstream effects, most notably on the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) .[9][12] PLP is a critical coenzyme for glutamate decarboxylase (GAD), the enzyme that catalyzes the conversion of glutamate to GABA.[12][13] Reduced PLP levels lead to decreased GAD activity, resulting in lower GABA concentrations in the brain.[9][12] This imbalance between the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA is believed to be the primary cause of the convulsions and hyperactivity observed in MPN poisoning.[9][11]

dot

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ginkgotoxin - Wikipedia [en.wikipedia.org]

- 3. The human pyridoxal kinase, a plausible target for ginkgotoxin from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ginkgo biloba - Wikipedia [en.wikipedia.org]

- 5. Review of Ginkgo biloba-induced toxicity, from experimental studies to human case reports - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. s-igaku.umin.jp [s-igaku.umin.jp]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. 4′-O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Adult Case of Generalized Convulsions Caused by the Ingestion of Ginkgo biloba Seeds with Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ginkgotoxin Induced Seizure Caused by Vitamin B6 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

Early Studies on 4'-O-Methylpyridoxine (Ginkgotoxin) Poisoning: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Methylpyridoxine, commonly known as Ginkgotoxin, is a neurotoxin found in the seeds of the Ginkgo biloba tree. Historically, Ginkgo seeds have been used in traditional Asian cuisine and medicine for centuries. However, consumption of raw or improperly cooked seeds has been associated with a form of poisoning characterized by neurological symptoms, most notably epileptic seizures. This technical guide provides an in-depth overview of the early scientific investigations into Ginkgotoxin poisoning, focusing on quantitative toxicological data, detailed experimental methodologies, and the elucidation of its mechanism of action.

Quantitative Toxicological Data

Early research focused on determining the toxic potential of Ginkgotoxin and Ginkgo biloba extracts through animal studies and analysis of human poisoning cases. The following tables summarize key quantitative data from these foundational studies.

Table 1: Acute Toxicity of Ginkgo Biloba Extract (EGb 761) in Rodents

| Species | Route of Administration | LD50 (mg/kg) |

| Mouse | Oral | 7700[1] |

| Intravenous | 1100[1] | |

| Intraperitoneal | 1900[1] | |

| Rat | Oral | >10,000[1] |

| Intravenous | 1100[1] | |

| Intraperitoneal | 2100[1] |

Table 2: this compound (MPN) Concentrations in Human Poisoning Cases

| Age (years) | Amount Ingested | Time to Onset of Symptoms (hours) | Serum MPN Concentration (ng/mL) | Reference |

| 2 | Large quantity of ginkgo seeds | 7-9 | 360 | [2] |

| 64 | ~50 roasted seeds with alcohol | 9.5 | >3000 nM (~550 ng/mL) at 10 hours post-ingestion | [3] |

Experimental Protocols

The following sections detail the methodologies employed in early studies to investigate Ginkgotoxin poisoning, from the isolation of the toxin to the characterization of its effects in vivo and in vitro.

Isolation and Characterization of this compound

The toxic principle from Ginkgo biloba seeds was first isolated and identified as this compound in the 1980s.

Experimental Protocol: Isolation of this compound

-

Extraction: Ground Ginkgo biloba seeds were extracted with hot water. A simple and effective method involved shaking the ground seeds with water at room temperature.[4] An earlier, more exhaustive method utilized a Soxhlet apparatus with boiling water for 4 hours.[5]

-

Purification: The aqueous extract was subjected to chromatographic techniques to isolate the active compound. While early papers do not provide exhaustive detail on the purification columns and solvent systems, later methods for analysis utilized reversed-phase liquid chromatography (LC).[5]

-

Structural Elucidation: The structure of the isolated toxic principle was determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6][7][8] The identity was confirmed to be 5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol, a 4'-O-methyl derivative of pyridoxine (Vitamin B6).

In Vivo Animal Models of Ginkgotoxin-Induced Seizures

Early research utilized rodent models to replicate the convulsive effects of Ginkgotoxin poisoning and to study its neurotoxic properties.

Experimental Protocol: Induction of Seizures in Mice with this compound

-

Animal Model: Male ddY mice (4-5 weeks old) were commonly used.[9]

-

Toxin Administration: this compound, dissolved in phosphate-buffered saline (PBS), was administered via intrathecal injection into the right lateral ventricle. Doses ranged from 5 to 80 nmol in a volume of 5 µL.[9]

-

Behavioral Observation: Following administration, mice were observed for behavioral changes, including hyperactivity (jumping, spinning) and the onset of seizures.[9] The duration of observation was typically 30 minutes.[9]

-

Neurochemical Analysis: After the observation period or at the onset of seizures, mice were euthanized, and brain tissue was harvested and frozen for subsequent neurochemical analysis. This included the quantification of this compound, its phosphorylated form (this compound-5'-phosphate), and various vitamin B6 vitamers and amino acids using High-Performance Liquid Chromatography (HPLC).[9]

In Vitro Assay for Pyridoxal Kinase Inhibition

The mechanism of Ginkgotoxin's neurotoxicity was elucidated through in vitro studies on its effect on pyridoxal kinase, a key enzyme in the vitamin B6 metabolic pathway.

Experimental Protocol: Pyridoxal Kinase Inhibition Assay

-

Enzyme Source: Recombinant homogeneous human pyridoxal kinase (EC 2.7.1.35) was used.[10]

-

Assay Buffer: The reaction was typically conducted in 10 mM HEPES buffer (pH 7.3) containing 100 mM KCl, 1 mM MgCl₂, 1 mM Mg-ATP, and 50 µg/mL BSA.[4]

-

Substrates and Inhibitor: The natural substrate, pyridoxal, was used in a concentration range of 10 to 600 µM.[4] this compound (ginkgotoxin) was introduced as the inhibitor.

-

Reaction Monitoring: The enzymatic activity was measured by monitoring the increase in absorbance at 388 nm, which corresponds to the formation of pyridoxal-5'-phosphate (PLP).[4] The reaction was carried out at 37°C in a microplate reader.[4]

-

Kinetic Analysis: To determine the type of inhibition and the inhibition constant (Ki), the assay was performed with varying concentrations of both the substrate (pyridoxal) and the inhibitor (ginkgotoxin). The results demonstrated that ginkgotoxin acts as a competitive inhibitor of pyridoxal kinase.[10][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by Ginkgotoxin and the experimental workflows described in the early studies.

Caption: Mechanism of this compound neurotoxicity.

Caption: Experimental workflow for early Ginkgotoxin studies.

Mechanism of Action

Early studies converged on a central mechanism for Ginkgotoxin's neurotoxicity: the inhibition of vitamin B6 metabolism. This compound is a structural analog of pyridoxine (vitamin B6). It acts as a competitive inhibitor of pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxal to its biologically active form, pyridoxal-5'-phosphate (PLP).[10][11] PLP is an essential coenzyme for numerous enzymatic reactions in the brain, including the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate by glutamate decarboxylase (GAD).[3]

By competitively inhibiting pyridoxal kinase, Ginkgotoxin reduces the available pool of PLP. This, in turn, impairs the function of GAD, leading to decreased GABA synthesis. The resulting imbalance between excitatory (glutamate) and inhibitory (GABA) neurotransmission in the central nervous system is believed to be the underlying cause of the convulsions and other neurological symptoms observed in Ginkgotoxin poisoning.

Conclusion

The early investigations into this compound poisoning laid a crucial foundation for understanding the toxicology of this naturally occurring compound. Through a combination of meticulous isolation and characterization, the development of informative in vivo and in vitro experimental models, and careful observation of human poisoning cases, these pioneering studies successfully identified the causative agent, elucidated its mechanism of action as a competitive inhibitor of pyridoxal kinase, and established the basis for clinical management. This body of work continues to be relevant for researchers in toxicology, pharmacology, and drug development, serving as a case study in the investigation of natural product toxicity and highlighting the importance of understanding the biochemical basis of neurotoxic effects.

References

- 1. Review of Ginkgo biloba-induced toxicity, from experimental studies to human case reports - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. An Adult Case of Generalized Convulsions Caused by the Ingestion of Ginkgo biloba Seeds with Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Determination and Comparison of 4'- O-Methylpyridoxine Analogues in Ginkgo biloba Seeds at Different Growth Stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of this compound (Ginkgotoxin) from primary precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gas chromatography-mass spectrometry analysis of 4-O-methylpyridoxine (MPN) in the serum of patients with ginkgo seed poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. s-igaku.umin.jp [s-igaku.umin.jp]

- 10. The human pyridoxal kinase, a plausible target for ginkgotoxin from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Crystal Structures of Human Pyridoxal Kinase in Complex with the Neurotoxins, Ginkgotoxin and Theophylline: Insights into Pyridoxal Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence and Analysis of 4'-O-Methylpyridoxine in Plant Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-O-Methylpyridoxine (MPN), also known as ginkgotoxin, is a neurotoxic pyridine derivative structurally related to vitamin B6. Its natural occurrence in the plant kingdom, primarily within the genera Ginkgo and Albizia, presents significant interest for toxicological studies, natural product chemistry, and drug development. This technical guide provides a comprehensive overview of the distribution of MPN in plant species, detailed experimental protocols for its extraction and quantification, and an exploration of its biosynthetic and toxicological pathways. The information is intended to serve as a foundational resource for researchers investigating this compound's physiological roles and potential pharmacological applications.

Introduction

This compound (MPN) is a naturally occurring neurotoxin that acts as a vitamin B6 antagonist.[1] Its presence in certain plant species, most notably Ginkgo biloba, has been linked to incidents of poisoning, characterized by symptoms ranging from gastrointestinal distress to seizures.[2] The structural similarity of MPN to pyridoxine allows it to interfere with vitamin B6 metabolism, leading to a cascade of neurological effects.[1] Understanding the distribution of this compound in the plant kingdom, along with robust methods for its detection and quantification, is crucial for ensuring the safety of botanical products and for exploring its potential as a pharmacological tool. This guide summarizes the current knowledge on the natural occurrence of MPN, provides detailed analytical methodologies, and visualizes its key biochemical pathways.

Natural Occurrence and Distribution

The presence of this compound has been confirmed in a limited number of plant genera, with the most significant concentrations found in Ginkgo biloba. It also occurs in the genus Albizia.[1]

Ginkgo biloba (Maidenhair Tree)

Ginkgo biloba is the most well-documented source of MPN. The compound is found in various parts of the plant, with the highest concentrations typically observed in the seeds. The leaves, which are commonly used in the preparation of dietary supplements, contain significantly lower amounts.[1][3] MPN also exists in a glycosylated form, this compound-5'-glucoside (MPNG), which can be more abundant than the free form in raw seeds and can be hydrolyzed to release MPN.[4]

Albizia Species

The presence of this compound has also been reported in the genus Albizia. Cell suspension cultures of Albizia tanganyicensis have been shown to produce MPN.[5] While comprehensive quantitative data across different Albizia species is not as extensive as for Ginkgo biloba, this genus is a confirmed source of the compound. Phytochemical studies of Albizia julibrissin have identified various bioactive compounds, and the genus is known to produce pyridine glycosides.[6][7]

Quantitative Data

The concentration of this compound and its glucoside varies significantly depending on the plant species, the part of the plant, and the processing methods. The following tables summarize the available quantitative data.

Table 1: Quantitative Occurrence of this compound (MPN) and this compound-5'-glucoside (MPNG) in Ginkgo biloba

| Plant Part | Compound | Concentration Range | Notes |

| Seeds (Raw) | MPN | 179 µg/g (total free) | Extraction with boiling water in a Soxhlet yielded this concentration.[8] |

| Seeds (Raw) | MPN & MPNG | Varies | MPNG is the main analog in raw seeds under optimal extraction conditions (0 °C, pH 2.5).[9] |

| Leaves | MPN | Lower than seeds | The toxin is present in leaves, which are used for extracts.[3] |

| Commercial Products | MPN | 17-64 µg/g (in 3 samples), 457 µg/g (in 1 sample) | Concentrations in powder from capsules.[8] |

Table 2: Occurrence of this compound (MPN) in Albizia Species

| Plant Species | Plant Part/Culture | Compound | Findings |

| Albizia tanganyicensis | Cell Suspension Culture | MPN | Production of MPN confirmed.[5] |

| Albizia julibrissin | Stem Bark | Not specified for MPN | Known to contain various bioactive compounds including lignans and saponins.[6][7] |

Experimental Protocols

Accurate quantification of this compound in plant matrices is essential for safety assessment and research purposes. High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection is the most common analytical technique. A Gas Chromatography-Mass Spectrometry (GC-MS) method has also been developed.

Extraction of this compound from Plant Material

This protocol is a synthesis of commonly employed methods for the extraction of MPN from Ginkgo biloba seeds.

Materials and Reagents:

-

Ground plant material (e.g., Ginkgo biloba seeds)

-

Deionized water

-

Methanol (HPLC grade)

-

0.05M Potassium dihydrogen phosphate (KH2PO4)

-

Phosphoric acid

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Sample Preparation: Homogenize and freeze-dry the plant material to a fine powder.

-

Extraction:

-

Weigh approximately 1 g of the powdered plant material into a suitable flask.

-

Add 20 mL of deionized water.

-

Extract using a Soxhlet apparatus with boiling water for 4 hours.[8] Alternatively, perform ultrasonic-assisted extraction at a controlled temperature (e.g., 40°C) for a defined period (e.g., 60 minutes).

-

-

Purification (optional but recommended):

-

Centrifuge the extract to pellet solid debris.

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with deionized water to remove polar impurities.

-

Elute MPN with methanol.

-

-

Sample for Analysis:

-

Evaporate the methanolic eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

-

Quantification by HPLC with Fluorescence Detection

This method is highly sensitive and specific for MPN.

Instrumentation:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: A mixture of methanol and 0.05M KH2PO4 (1:9, v/v), with the pH adjusted to 3.0 with phosphoric acid.[8]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Fluorescence Detection: Excitation at 280 nm and emission at 370 nm.[8]

Calibration:

-

Prepare a series of standard solutions of MPN in the mobile phase at concentrations ranging from 10 to 100 ng/mL.[8]

-

Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

-

The concentration of MPN in the sample can be determined by interpolating its peak area on the calibration curve.

Signaling Pathways and Mechanism of Action

The neurotoxicity of this compound is primarily attributed to its interference with the vitamin B6 metabolic pathway, which is crucial for the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1]

Biosynthesis of this compound

MPN is a methylated derivative of pyridoxine (vitamin B6). Its biosynthesis in plants involves the de novo synthesis of the pyridoxine ring system, followed by a methylation step.[1]

Mechanism of Neurotoxicity

The primary molecular target of MPN is pyridoxal kinase, an enzyme essential for the conversion of dietary vitamin B6 into its biologically active form, pyridoxal 5'-phosphate (PLP).[2] PLP is a critical cofactor for numerous enzymatic reactions, including the synthesis of neurotransmitters.

By inhibiting pyridoxal kinase, MPN leads to a deficiency in PLP. This, in turn, impairs the function of glutamate decarboxylase, the enzyme responsible for converting the excitatory neurotransmitter glutamate into the inhibitory neurotransmitter GABA. The resulting imbalance between excitatory and inhibitory signaling in the brain leads to hyperexcitability and can manifest as seizures.[10][11]

Conclusion

This compound is a significant natural toxin with a well-defined mechanism of action. Its presence in Ginkgo biloba and Albizia species necessitates careful monitoring, especially in the context of herbal medicines and dietary supplements. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of MPN. Further research into the distribution of this compound across a wider range of plant species, as well as a deeper exploration of its potential interactions with other neuronal signaling pathways, will be valuable for both toxicological risk assessment and the discovery of new pharmacological probes. The provided diagrams of its biosynthesis and mechanism of action offer a clear visual summary for researchers in the field.

References

- 1. Ginkgotoxin - Wikipedia [en.wikipedia.org]

- 2. Ginkgotoxin Induced Seizure Caused by Vitamin B6 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vivo toxicity assessment of this compound from Ginkgo biloba seeds: Growth, hematology, metabolism, and oxidative parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of this compound (Ginkgotoxin) from primary precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical constituents from the stem bark of Albizia julibrissin and their SREBP-1c inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular basis and mechanism of action of Albizia julibrissin in depression treatment and clinical application of its formulae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Ginkgo biloba for the presence of ginkgotoxin and ginkgotoxin 5'-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. s-igaku.umin.jp [s-igaku.umin.jp]

- 11. researchgate.net [researchgate.net]

The Neuroactive Compound 4'-O-Methylpyridoxine: An In-depth Examination of its Inhibitory Effect on Gamma-Aminobutyric Acid (GABA) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4'-O-Methylpyridoxine (MPN), a neurotoxic compound found in the seeds of Ginkgo biloba, has been identified as a potent antagonist of vitamin B6. This antagonism directly impacts the synthesis of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). The principal mechanism of action involves the competitive inhibition of pyridoxal kinase, leading to a deficiency in pyridoxal-5'-phosphate (PLP), a critical coenzyme for glutamate decarboxylase (GAD). The subsequent reduction in GAD activity results in diminished GABA levels, creating an excitatory/inhibitory neurotransmitter imbalance that can manifest as seizures and other neurological symptoms. This technical guide provides a comprehensive overview of the biochemical pathways, quantitative effects, and experimental methodologies related to the impact of this compound on GABAergic systems.

Introduction

This compound (MPN), also known as ginkgotoxin, is a naturally occurring derivative of vitamin B6.[1] Its structural similarity to pyridoxine, a form of vitamin B6, is the basis for its antagonistic effects on vitamin B6 metabolism.[2] The consumption of raw or improperly prepared Ginkgo biloba seeds has been associated with neurotoxic effects, primarily due to the presence of MPN.[2] These effects are largely attributed to the disruption of GABA synthesis.[3] Understanding the precise mechanism by which MPN interferes with the GABAergic system is crucial for toxicological assessments and the development of potential therapeutic interventions.

Mechanism of Action: Interference with Vitamin B6 Metabolism and GABA Synthesis

The neurotoxic effects of this compound are a direct consequence of its interference with the vitamin B6 metabolic pathway, which is essential for the synthesis of GABA.

Inhibition of Pyridoxal Kinase

The primary molecular target of MPN is pyridoxal kinase.[2][4] This enzyme is responsible for the phosphorylation of pyridoxal to its biologically active form, pyridoxal-5'-phosphate (PLP).[5] MPN acts as a competitive inhibitor of pyridoxal kinase, effectively reducing the intracellular pool of PLP.[4][6] In vitro studies have shown that MPN can serve as an alternative substrate for pyridoxal kinase, leading to the formation of this compound-5'-phosphate (MPNP) and further depleting the enzyme's capacity to produce PLP.[1][7]

Downstream Inhibition of Glutamate Decarboxylase

Pyridoxal-5'-phosphate is an indispensable coenzyme for glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of GABA.[7][8] GAD catalyzes the conversion of the excitatory neurotransmitter glutamate to the inhibitory neurotransmitter GABA.[8] The reduction in PLP levels caused by MPN's inhibition of pyridoxal kinase leads to decreased GAD activity.[9][10] This impairment of GAD function results in a significant reduction in the synthesis of GABA.[9]

Quantitative Data on the Effects of this compound

Multiple studies have quantified the impact of MPN on GABA levels and related biochemical markers in both in vivo and in vitro models.

In Vivo Studies

| Study Model | Administration Route | Dosage | Brain Region | Observed Effect | Reference |

| Mouse | Oral (pretreatment) | 30 mg/kg | Hippocampus, Cerebral Cortex | Significant decrease in GABA levels and GAD activity. | [9] |

| Mouse | Intrathecal | 5-80 nmol | Brain | Negative correlation between MPN dose/body weight and GABA/Glu ratio (p=0.004). Decreased PLP and GABA/Glu ratio in hyperactive mice. | [3][11] |

| Rat | Intravenous | 5 mg/kg | Plasma | Significant decrease in PLP concentration. | [5][12] |

| Rat | Intragastric | 50 mg/kg BW for 15 days | Brain, Heart | Pathological changes. | [13] |

In Vitro Studies

| Cell Line | Parameter | Value | Reference |

| Human Gastric Epithelial (GES-1) | IC50 (Cytotoxicity) | 127.80 µM | [1][14] |

| Human Gastric Epithelial (GES-1) | Apoptosis (100 µM MPN) | 43.80% | [1][14] |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of this compound.

In Vivo Murine Model of MPN-Induced GABA Depletion

-

Animal Model: Male ddY mice.

-

Treatment:

-

Control group: Vehicle administration.

-

MPN group: Intrathecal administration of this compound (5-80 nmol).

-

-

Behavioral Analysis: Observation for hyperactivity and seizure activity for 30 minutes post-administration.

-

Biochemical Analysis:

-

Euthanasia and brain tissue collection.

-

Homogenization of brain tissue.

-

Measurement of GABA and glutamate concentrations using high-performance liquid chromatography (HPLC).

-

Determination of pyridoxal-5'-phosphate (PLP) levels via HPLC.

-

Calculation of the GABA/Glutamate ratio.

-

-

Statistical Analysis: Correlation analysis between MPN dose/body weight and biochemical parameters. Student's t-test for comparisons between control and hyperactive groups.[7][15]

In Vitro Cytotoxicity Assay

-

Cell Line: Human gastric epithelial cells (GES-1).

-

Treatment: Incubation with varying concentrations of this compound (e.g., up to 100 µM).

-

Assay:

-

Cell proliferation assay (e.g., MTT or WST-1) to determine cell viability.

-

Flow cytometry analysis with Annexin V and Propidium Iodide staining to quantify apoptosis.

-

-

Data Analysis: Calculation of the half-maximal inhibitory concentration (IC50) for cytotoxicity and determination of the percentage of apoptotic cells.[1][14]

Conclusion

References

- 1. 4′-O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of Ginkgo biloba-induced toxicity, from experimental studies to human case reports - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Ginkgotoxin - Wikipedia [en.wikipedia.org]

- 5. Ginkgotoxin Induced Seizure Caused by Vitamin B6 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The human pyridoxal kinase, a plausible target for ginkgotoxin from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. s-igaku.umin.jp [s-igaku.umin.jp]

- 8. Glutamate decarboxylase - Wikipedia [en.wikipedia.org]

- 9. Bilobalide prevents reduction of gamma-aminobutyric acid levels and glutamic acid decarboxylase activity induced by 4-O-methylpyridoxine in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. In vivo toxicity assessment of this compound from Ginkgo biloba seeds: Growth, hematology, metabolism, and oxidative parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4'- O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of 4'-O-Methylpyridoxine in Human Serum using HPLC-UV

Abstract

This application note describes a detailed protocol for the quantification of 4'-O-Methylpyridoxine (MPN) in human serum using a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. MPN is a neurotoxic compound found in Ginkgo biloba seeds and its quantification in serum is crucial for diagnosing and managing poisoning cases. The presented method involves a straightforward sample preparation procedure followed by reversed-phase HPLC analysis. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable and validated method for MPN analysis in a clinical or research setting.

Introduction

This compound (MPN), also known as ginkgotoxin, is a vitamin B6 antagonist present in the seeds of the Ginkgo biloba tree.[1] Ingestion of ginkgo seeds can lead to poisoning, with symptoms ranging from vomiting and diarrhea to seizures and loss of consciousness.[2][3] The toxicity of MPN stems from its interference with vitamin B6 metabolism. Specifically, MPN inhibits the enzyme pyridoxal kinase, which is essential for the conversion of vitamin B6 into its active form, pyridoxal 5'-phosphate (PLP).[4][5] PLP is a critical coenzyme for over 140 enzymatic reactions, including the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[6][7] A deficiency in PLP disrupts the balance between excitatory and inhibitory neurotransmitters, leading to the neurological symptoms observed in ginkgo seed poisoning.[3][5]

Given the potential for severe toxicity, a rapid and accurate method for quantifying MPN in serum is essential for clinical diagnosis and patient management. High-Performance Liquid Chromatography (HPLC) with UV detection offers a reliable and accessible analytical technique for this purpose. This application note provides a comprehensive protocol for MPN quantification in serum, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

Materials and Reagents

-

This compound (MPN) standard (analytical grade)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

-

Orthophosphoric acid (85%)

-

Perchloric acid (analytical grade)

-

Water (HPLC grade)

-

Human serum (drug-free)

-

Solid-Phase Extraction (SPE) cartridges (C18, e.g., Isolute C18)[8]

Instrumentation

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Centrifuge

-

Vortex mixer

-

pH meter

Sample Preparation: Protein Precipitation

-

To 200 µL of serum sample in a microcentrifuge tube, add 200 µL of 6% perchloric acid.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Inject a 20 µL aliquot of the supernatant into the HPLC system.

Sample Preparation: Solid-Phase Extraction (SPE)

For enhanced sample cleanup and concentration, an SPE protocol can be employed.

-

Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

-

Deproteinize the serum sample as described in the protein precipitation protocol (steps 1-3).

-

Load the supernatant from the deproteinized serum onto the conditioned SPE cartridge.[9]

-

Wash the cartridge with 2 mL of water to remove interfering substances.

-

Elute the MPN from the cartridge with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 20 µL aliquot into the HPLC system.

HPLC-UV Conditions

-

Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile and 10 mM potassium dihydrogen phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) in a ratio of 10:90 (v/v)[8]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 25 °C

-

UV Detection Wavelength: 290 nm[8]

Calibration Curve

-

Prepare a stock solution of MPN in methanol (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution with the mobile phase to prepare working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.[8]

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area against the concentration of MPN.

Data Presentation

The following tables summarize the quantitative data for the HPLC-UV method for MPN quantification based on literature values.

Table 1: Chromatographic and Detection Parameters

| Parameter | Value | Reference |

| HPLC Column | C18 Reversed-Phase | [8] |

| Mobile Phase | Acetonitrile:10 mM KH₂PO₄ (pH 3.0) (10:90) | [8] |

| Flow Rate | 1.0 mL/min | |

| UV Wavelength | 290 nm | [8] |

Table 2: Method Validation Parameters

| Parameter | Value | Reference |

| Linearity Range | 1 - 1000 ng/mL | [8] |

| Mean Recovery | 92.9 ± 6.1% | [8] |

| Limit of Detection (LOD) | ~0.5 ng | [8] |

Note: For higher sensitivity, fluorescence detection can be used with an excitation wavelength of 290 nm and an emission wavelength of 400 nm, achieving a limit of detection as low as 5 pg.[10]

Visualizations

Experimental Workflow

Caption: Experimental workflow for HPLC-UV quantification of this compound in serum.

Signaling Pathway of this compound Toxicity

Caption: Mechanism of this compound neurotoxicity via inhibition of Vitamin B6 metabolism.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable and accessible approach for the quantification of this compound in human serum. The protocol, including a straightforward sample preparation and robust chromatographic conditions, is suitable for clinical and research laboratories. Understanding the mechanism of MPN toxicity highlights the importance of its accurate measurement for the diagnosis and management of Ginkgo biloba seed poisoning.

References

- 1. In vivo toxicity assessment of this compound from Ginkgo biloba seeds: Growth, hematology, metabolism, and oxidative parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4′-O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ginkgotoxin Induced Seizure Caused by Vitamin B6 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The human pyridoxal kinase, a plausible target for ginkgotoxin from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. s-igaku.umin.jp [s-igaku.umin.jp]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. [Studies on the constituents of edible and medicinal plants. IV. Determination of 4-O-methylpyridoxine in serum of the patient with gin-nan food poisoning] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid analysis of 4-O-methylpyridoxine in the serum of patients with Ginkgo biloba seed poisoning by ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 4'-O-Methylpyridoxine in Plant Extracts by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the detection and quantification of 4'-O-Methylpyridoxine (MPN), also known as ginkgotoxin, in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a neurotoxin found in the seeds and leaves of Ginkgo biloba. As an anti-vitamin B6, it can induce seizures and other neurological symptoms. This document provides a comprehensive protocol for sample preparation, LC-MS/MS analysis, and data interpretation, intended for researchers, scientists, and professionals in drug development and natural product safety.

Introduction

This compound (MPN) is a naturally occurring neurotoxin and a structural analog of vitamin B6, found in plants such as Ginkgo biloba.[1][2] Its consumption, particularly of raw or improperly prepared Ginkgo seeds, can lead to poisoning, characterized by symptoms ranging from vomiting and irritability to severe convulsions.[1][3] The toxicity of MPN stems from its action as a vitamin B6 antagonist.[2] Specifically, MPN inhibits pyridoxal kinase, an essential enzyme for the conversion of vitamin B6 into its active form, pyridoxal-5'-phosphate (PLP).[4] PLP is a critical coenzyme for glutamate decarboxylase, which catalyzes the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate.[3][5][6] A deficiency in PLP leads to reduced GABA synthesis, creating an excitatory/inhibitory neurotransmitter imbalance that can result in seizures.[3][7]

Given the potential for toxicity, accurate and sensitive methods for the quantification of MPN in plant materials and derived products are crucial for quality control and safety assessment. This application note describes a selective and sensitive LC-MS/MS method for the determination of MPN in plant extracts.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

The extraction procedure is critical for the accurate quantification of MPN and its glycoside, this compound-5'-glucoside (MPNG), which can be hydrolyzed to MPN by endogenous enzymes during extraction.[6][8]

Materials:

-

Dried and powdered plant material (e.g., Ginkgo biloba seeds or leaves)

-

Deionized water

-

Silver fluoride (AgF) solution (25 mmol/L) (Optional, as an enzyme inhibitor)[6][8]

-

Methanol, HPLC grade

-

Vortex mixer

-

Centrifuge

-

0.22 µm syringe filters

Protocol:

-

Weigh 100 mg of the homogenized and dried plant powder into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of deionized water. For inhibition of enzymatic hydrolysis of MPNG to MPN, use a 25 mmol/L silver fluoride solution as the extraction solvent.[6][8]

-

Vortex the mixture thoroughly for 1 minute.

-

Incubate the sample in a water bath at 40°C for 100 minutes with intermittent vortexing.[9][10]

-

Centrifuge the sample at 10,000 x g for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Methanol

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 30°C

-

Gradient:

-

0-2 min: 5% B

-

2-10 min: 5% to 95% B

-

10-12 min: 95% B

-

12-12.1 min: 95% to 5% B

-

12.1-15 min: 5% B

-

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Nebulizer Gas Flow: 1.5 L/min

-

Drying Gas Flow: 15 L/min

-

Collision Gas: Argon

-

MRM Transitions:

-

This compound (MPN): Precursor ion m/z 184.1 -> Product ions (Quantifier and Qualifier, to be determined by direct infusion of a standard)

-

Internal Standard (e.g., ¹³C-labeled MPN): To be determined based on the standard.

-

Data Presentation

The following tables summarize quantitative data for this compound found in the literature.

Table 1: Quantitative Analysis of this compound in Ginkgo Biloba Seeds

| Sample Type | Extraction Method | Analytical Method | Concentration (µg/g) | Reference |

| Dried Ginkgo Seeds | Shaking with water | LC-UV/Fluorescence | up to 25 | [11] |

| Ground Ginkgo Seeds | Boiling water Soxhlet | LC-Fluorescence | 179 | [9] |

| Freeze-dried Ginkgo Seeds Powder | Water at 40°C | HPLC | 1933 (µg/g) | [9][10] |

| Raw Ginkgo Seeds | Not specified | HPLC | 173 - 400 | [1] |

Table 2: Recovery Rates of this compound

| Matrix | Spiking Level | Recovery Rate (%) | Analytical Method | Reference |

| Dried Ginkgo Seeds | Not specified | 76 | LC-UV/Fluorescence | [11] |

| Ginkgo Powder (Capsule) | Not specified | 81 | LC-UV/Fluorescence | [11] |

| Human Serum | 0.1 µg/mL | 90.0 | GC-MS | [12][13] |

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and analysis of this compound.

Signaling Pathway of this compound Toxicity

Caption: Mechanism of this compound neurotoxicity.

Conclusion

The LC-MS/MS method outlined in this application note provides a selective and sensitive approach for the quantification of this compound in plant extracts. The detailed protocol for sample preparation and instrumental analysis, combined with the presented quantitative data, offers a valuable resource for laboratories involved in the safety and quality control of botanical products, particularly those derived from Ginkgo biloba. The provided diagrams illustrate the experimental process and the toxicological pathway, aiding in the comprehensive understanding of the analysis and the compound's mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Ginkgotoxin - Wikipedia [en.wikipedia.org]

- 3. Ginkgotoxin Induced Seizure Caused by Vitamin B6 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. caringsunshine.com [caringsunshine.com]

- 6. Role of pyridoxine in GABA synthesis and degradation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chromatographic Profiles and Identification of New Phenolic Components of Ginkgo biloba Leaves and Selected Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Ginkgo biloba for the presence of ginkgotoxin and ginkgotoxin 5'-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Liquid Chromatography-Electrospray Tandem Mass Spectrometry of Terpenoid Lactones in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gas chromatography-mass spectrometry analysis of 4-O-methylpyridoxine (MPN) in the serum of patients with ginkgo seed poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of 4-O-methylpyridoxine using Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-methylpyridoxine (MPN), also known as ginkgotoxin, is a neurotoxic compound found in the seeds of the Ginkgo biloba tree.[1] It acts as an antagonist to vitamin B6, a critical nutrient for various metabolic processes, including the synthesis of neurotransmitters.[2][3] The primary mechanism of MPN's toxicity involves the inhibition of pyridoxal kinase, an enzyme essential for converting pyridoxine (vitamin B6) into its biologically active form, pyridoxal 5'-phosphate (PLP).[4] A deficiency in PLP disrupts the function of numerous enzymes, most notably glutamate decarboxylase, which is responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[5] This disruption of GABAergic neurotransmission can lead to severe neurological symptoms, including seizures.[1][2][3]

Accurate and sensitive quantification of MPN in biological matrices is crucial for toxicological studies, clinical diagnosis of Ginkgo seed poisoning, and for ensuring the safety of Ginkgo-derived products used in the pharmaceutical and nutraceutical industries. Gas chromatography-mass spectrometry (GC-MS) offers a highly specific and sensitive method for the analysis of MPN. This document provides detailed application notes and protocols for the determination of 4-O-methylpyridoxine in serum samples using GC-MS.

Quantitative Data Summary

The following tables summarize the quantitative data for the GC-MS analysis of 4-O-methylpyridoxine, primarily based on the work of Fujisawa et al. (2002).[2]

Table 1: Calibration Curve and Detection Limit for TFA-derivatized MPN [2]

| Parameter | Value |

| Linear Range | 100 pg - 10 ng |

| Correlation Coefficient (r) | 0.999 |

| Detection Limit (S/N = 5) | 50 pg |

Table 2: Recovery of MPN from Human Serum [2]

| Spiked MPN Concentration (µg/mL) | Mean Recovery (%) (n=5) | Coefficient of Variation (CV, %) |

| 0.01 | 86.1 | 17.0 |

| 0.1 | 90.0 | 9.8 |

Experimental Protocols

This section details the methodologies for the extraction, derivatization, and GC-MS analysis of 4-O-methylpyridoxine from serum samples.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from Fujisawa et al. (2002).[2]

Materials:

-

Human serum sample

-

C18 solid-phase extraction cartridges

-

Methanol

-

Deionized water

-

Evaporation system (e.g., nitrogen evaporator)

Procedure:

-